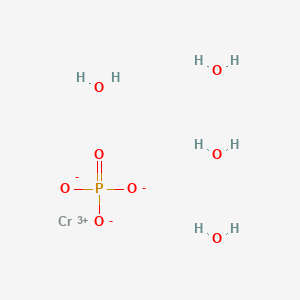

Chromium(III) phosphate tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromium(III) phosphate tetrahydrate is an inorganic compound with the chemical formula CrPO₄·4H₂O. It is a deeply colored solid, typically violet in its hydrated form. This compound is known for its various applications in industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Reduction of Chromium Trioxide: Chromium(III) phosphate tetrahydrate can be synthesized by reducing chromium trioxide (CrO₃) with ethanol in the presence of orthophosphoric acid (H₃PO₄) at temperatures ranging from -24°C to +80°C.

Reduction of Ammonium Dichromate: Another method involves the reduction of ammonium dichromate ((NH₄)₂Cr₂O₇) using ethanol, acetic acid (CH₃COOH), and nitric acid (HNO₃) in the presence of ammonium dihydrogen phosphate and urea at elevated temperatures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes similar to the synthetic routes mentioned above. The choice of method depends on the desired purity and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Chromium(III) phosphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to lower oxidation states of chromium under specific conditions.

Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

Reducing Agents: Ethanol and hydrazine are frequently used for reduction reactions.

Substitution Reactions: These reactions often involve ligands such as chloride or sulfate ions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction typically produces lower oxidation states of chromium.

Scientific Research Applications

Chromium(III) phosphate tetrahydrate has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.

Pigments: The compound is used as an anti-corrosive pigment in paints and coatings.

Biological Research: It is utilized in studies related to glucose metabolism and insulin sensitivity due to its potential health benefits.

Material Science: This compound is used in the manufacture of advanced materials, including laminated structures for vibration and noise damping.

Mechanism of Action

The mechanism of action of chromium(III) phosphate tetrahydrate involves its interaction with various molecular targets and pathways:

Mitochondrial ATP Synthase: Chromium(III) can alter enzyme activity by displacing magnesium ions within the beta subunit of mitochondrial ATP synthase, leading to improved glucose metabolism and reduced mitochondrial damage.

AMP-Activated Protein Kinase Pathway: The compound activates the AMP-activated protein kinase pathway, which plays a crucial role in cellular energy production and metabolic regulation.

Comparison with Similar Compounds

Chromium(III) phosphate tetrahydrate can be compared with other similar compounds such as:

Chromium(III) oxide (Cr₂O₃): Unlike chromium(III) phosphate, chromium(III) oxide is primarily used as a pigment and in refractory materials.

Chromium(III) sulfate (Cr₂(SO₄)₃): This compound is used in tanning leather and as a mordant in dyeing.

Chromium(III) chloride (CrCl₃): It is used in the synthesis of other chromium compounds and as a catalyst in organic reactions.

This compound stands out due to its specific applications in catalysis, biological research, and material science, making it a versatile and valuable compound in various fields.

Properties

IUPAC Name |

chromium(3+);phosphate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZHAJJRIRDSTG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH8O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703782 |

Source

|

| Record name | Chromium(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-59-4 |

Source

|

| Record name | Chromium(3+) phosphate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)